Chocolate Brown ht free acid
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説明
Chocolate Brown HT free acid, also known as Brown HT, Food Brown 3, and C.I. 20285, is a synthetic coal tar diazo dye. It is primarily used as a food colorant to substitute cocoa or caramel. Its E number is E155, and it is commonly found in chocolate cakes, desserts, cookies, candy, cheeses, teas, yogurts, jams, chocolate drinks, ice creams, fruit products, fish, wafers, and breakfast cereals .
準備方法
Chocolate Brown HT free acid is synthesized through a series of diazotization and coupling reactions. The primary synthetic route involves the diazotization of aromatic amines followed by coupling with naphthalene derivatives. The reaction conditions typically include acidic environments and controlled temperatures to ensure the formation of the desired azo compound. Industrial production methods involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
化学反応の分析
Chocolate Brown HT free acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of different oxidation products.
Substitution: Substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include reducing agents like sodium dithionite for reduction and oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Chocolate Brown HT free acid has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of azo dyes in various chemical reactions.
作用機序
The mechanism of action of Chocolate Brown HT free acid involves its conversion into aromatic amines through reduction. These amines can then act as substrates for NADPH-dependent enzymes, such as cytochrome P450 monooxygenases. This enzymatic activity leads to the formation of reactive intermediates that can interact with cellular components, potentially causing oxidative stress and cellular damage .
類似化合物との比較
Chocolate Brown HT free acid is similar to other azo dyes, such as:
Tartrazine (E102): Another synthetic azo dye used as a food colorant.
Sunset Yellow FCF (E110): A synthetic azo dye used in food and beverages.
Allura Red AC (E129): A red azo dye used in various food products.
Compared to these compounds, this compound is unique due to its specific color properties and its use as a substitute for cocoa or caramel in food products .
特性
CAS番号 |
25738-39-0 |
---|---|
分子式 |
C27H20N4O9S2 |
分子量 |
608.6 g/mol |
IUPAC名 |
4-[(2E)-2-[(5Z)-3-(hydroxymethyl)-4,6-dioxo-5-[(4-sulfonaphthalen-1-yl)hydrazinylidene]cyclohex-2-en-1-ylidene]hydrazinyl]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C27H20N4O9S2/c32-14-15-13-22(30-28-20-9-11-23(41(35,36)37)18-7-3-1-5-16(18)20)27(34)25(26(15)33)31-29-21-10-12-24(42(38,39)40)19-8-4-2-6-17(19)21/h1-13,28-29,32H,14H2,(H,35,36,37)(H,38,39,40)/b30-22+,31-25- |
InChIキー |
QYZJZOXEQZLXDY-FVJKUIEPSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N/N=C/3\C=C(C(=O)/C(=N/NC4=CC=C(C5=CC=CC=C54)S(=O)(=O)O)/C3=O)CO |
正規SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)NN=C3C=C(C(=O)C(=NNC4=CC=C(C5=CC=CC=C54)S(=O)(=O)O)C3=O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
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